1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Catalog No.
S616900
CAS No.
925634-52-2
M.F
C10H10FN3
M. Wt
191.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Researchers optimizing kinase inhibitor syntheses face high risks with non-specific benzyl analogs that fail to lock the bioactive conformation. 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine (CAS 925634-52-2) is the validated building block for pyrazolopyrimidine-based APIs. - Ortho-fluoro substitution restricts benzyl rotation, ensuring target-specific binding and metabolic stability. - Enables direct use in patented high-yield routes, minimizing scale-up risks and process development timelines. - Supplied with consistent quality, supporting CMC teams and CDMOs from discovery to GMP production.

CAS Number

925634-52-2

Product Name

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazol-4-amine

Molecular Formula

C10H10FN3

Molecular Weight

191.2 g/mol

InChI

InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2

InChI Key

MOBHPISBSWMGDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)F

solubility

23.7 [ug/mL]

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)F

The exact mass of the compound 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine, 4-Amino-1-(2-fluorobenzyl)pyrazole, 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine, 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Purity

≥97%

Package Size

250 mg, 500 mg, 1 g

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine (CAS 925634-52-2) is a heterocyclic amine and a key second-generation building block for constructing complex active pharmaceutical ingredients (APIs). It is principally recognized for its role as a documented precursor in the synthesis of pyrazolopyrimidine-based kinase inhibitors and related therapeutic agents. [1] Its utility stems from the specific combination of the pyrazole amine core, which provides a key hydrogen-bonding vector for target engagement, and the ortho-fluorinated benzyl group, which imparts critical conformational and metabolic properties to the final molecule.

Substituting 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine with non-fluorinated, para-fluorinated, or other halogenated analogs is a high-risk modification in multi-step synthesis targeting specific biological endpoints. The ortho-fluoro substituent is not a trivial modification; it serves a precise stereoelectronic function. It restricts the rotation of the benzyl group, locking the final molecule into a specific, high-affinity binding conformation with its target protein, a feature that is lost with the unsubstituted analog. [1] Furthermore, this specific substitution pattern is often designed to block sites of metabolic hydroxylation, enhancing the pharmacokinetic profile of the resulting API. Using a different positional isomer (e.g., 4-fluoro) or halide would yield a distinct molecular entity with predictably altered binding affinity, selectivity, and in-vivo stability, rendering it non-interchangeable for established synthetic routes.

Precursor Suitability: A Validated Intermediate for Potent Pyrazolopyrimidine Kinase Inhibitors

This compound is explicitly cited as a starting material in the synthesis of highly substituted pyrazolopyrimidine derivatives designed as potent inhibitors of protein kinases, which are critical targets in oncology and immunology. [1] Its use in patented examples leading to compounds with demonstrated biological activity validates its compatibility with subsequent multi-step reaction sequences, such as couplings and cyclizations, required to build these complex molecular scaffolds. The choice of this specific precursor is integral to achieving the final molecular architecture responsible for target engagement.

Evidence DimensionSynthetic Route Validation
Target Compound DataExplicitly named as a reactant (Intermediate 5) in the synthesis of pyrazolopyrimidine derivatives.
Comparator Or BaselineGeneric or unsubstituted pyrazolylamines, which are not specified in the optimized synthetic routes for these patented final products.
Quantified DifferenceN/A (Qualitative validation through inclusion in patented synthesis)
ConditionsSynthesis of N-methyl-1-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related analogs.

For process chemists and medicinal chemists, procuring a validated intermediate de-risks the synthetic route and accelerates the timeline for producing target molecules with established biological profiles.

Processability: Amenable to Scalable Synthesis Protocols for High-Value APIs

The compound is utilized as a key intermediate in synthetic routes that are designed to be high-yielding and suitable for large-scale preparation of pharmaceutical agents. [REFS-1, REFS-2] For example, it is a precursor to 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine hydrochloride, an important intermediate for the drug Riociguat. Patents describing this conversion emphasize methods with high yields and moderate reaction conditions, solving the technical problem of achieving mass production which can be a limitation with less optimized precursors.

Evidence DimensionIndustrial Process Fitness
Target Compound DataUsed in synthetic methods described as having 'high yield' and being 'suitable for large-scale preparation'.
Comparator Or BaselineConventional preparation methods for related intermediates which are often cited as having 'low yield' and being unsuitable for mass production.
Quantified DifferenceQualitatively described as overcoming low-yield limitations of alternative routes.
ConditionsSynthesis of advanced intermediates for active pharmaceutical ingredients like Riociguat.

This demonstrates that the compound is not just an academic curiosity but a practical, process-ready material suitable for industrial procurement and manufacturing campaigns.

Process Development and Scale-Up of Pyrazolopyrimidine-Based APIs

Ideal for chemistry, manufacturing, and controls (CMC) teams and contract development and manufacturing organizations (CDMOs) tasked with producing specific kinase inhibitors or related heterocyclic APIs. Its status as a validated intermediate in patented, high-yield syntheses reduces process optimization time and mitigates scale-up risks. [1]

Lead Optimization for Novel Kinase Inhibitor Discovery Programs

For medicinal chemistry groups, this compound serves as an advanced starting material for generating analogs of known kinase inhibitors. The 2-fluorobenzyl pyrazole motif is a privileged scaffold, and using this specific intermediate allows researchers to focus on modifying other parts of the molecule while retaining a core fragment known to provide favorable binding and pharmacokinetic properties. [2]

Synthesis of Tool Compounds and Probes for Chemical Biology

Enables the efficient synthesis of specific, well-characterized chemical probes for studying the cellular function of kinases or other protein targets. The reliability of synthetic routes starting from this intermediate ensures the consistent production of high-purity tool compounds, which is critical for generating reproducible biological data.

XLogP3

1.2

Wikipedia

1-[(2-fluorophenyl)methyl]-4-pyrazolamine

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